molecular formula C12H10N2O3 B2930257 2-(4-Nitrophenylamino)phenol CAS No. 119707-16-3

2-(4-Nitrophenylamino)phenol

Cat. No. B2930257
CAS RN: 119707-16-3
M. Wt: 230.223
InChI Key: PKSRFMRBEMCQHM-UHFFFAOYSA-N
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Description

2-(4-Nitrophenylamino)phenol is a compound that has not been extensively studied. It is likely to share some properties with related compounds such as 4-Nitrophenol and Phenol . 4-Nitrophenol, also known as p-nitrophenol or 4-hydroxynitrobenzene, is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . Phenol, also known as Carbolic acid or Hydroxybenzene, is a benzene ring that is substituted with a hydroxyl group .

Scientific Research Applications

Synthesis of Dyes and Pigments

2-(4-Nitrophenylamino)phenol: is used in the synthesis of various dyes and pigments. Its nitro group can undergo reduction to an amine, which can then be coupled with other compounds to create azo dyes. These dyes have applications ranging from textile coloring to ink manufacturing .

Catalytic Activity in Nanostructured Materials

This compound serves as a model for studying the catalytic activity of nanostructured materials. Researchers use it to assess the efficiency of catalysts in the reduction of nitrophenols, which is a key reaction in environmental remediation and chemical synthesis .

Environmental Monitoring

Due to its distinctive spectroscopic properties, 2-(4-Nitrophenylamino)phenol can be used as a chemical marker in environmental monitoring. It helps in tracking the presence of phenolic compounds in water bodies, contributing to pollution assessment and control .

Pharmaceutical Applications

In pharmaceutical research, 2-(4-Nitrophenylamino)phenol is utilized as an intermediate in the synthesis of drugs. It can be transformed into compounds with anti-inflammatory and analgesic properties, which are essential in pain management and treatment of chronic diseases .

Development of Sensing Technologies

The compound’s ability to interact with various substances makes it valuable in the development of sensing technologies. It can be incorporated into sensors that detect specific chemicals or biological markers, aiding in diagnostics and biochemical research .

Advanced Material Science

2-(4-Nitrophenylamino)phenol: plays a role in the development of advanced materials. Its molecular structure allows for the creation of polymers with specific characteristics, such as enhanced durability or electrical conductivity, which have applications in electronics and materials engineering .

Mechanism of Action

Target of Action

Similar compounds such as 2,4-dinitrophenol have been shown to interact with enzymes like pentaerythritol tetranitrate reductase . These enzymes play a crucial role in various biochemical processes, including oxidative phosphorylation .

Mode of Action

It’s structurally similar compound, 2,4-dinitrophenol, is known to uncouple oxidative phosphorylation, a critical process in cellular energy production . This uncoupling leads to a rapid loss of ATP, the primary energy currency of the cell .

Biochemical Pathways

Phenolic compounds, which include 2-(4-nitrophenylamino)phenol, are known to be involved in the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of various phenolic compounds .

Pharmacokinetics

Similar compounds like 2,4-dinitrophenol exhibit significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney .

Result of Action

Similar compounds like 2,4-dinitrophenol have been shown to cause dose-dependent mitochondrial uncoupling, leading to rapid loss of atp and uncontrolled hyperthermia .

Action Environment

The action of 2-(4-Nitrophenylamino)phenol can be influenced by various environmental factors. For instance, the presence of certain supports can enhance the catalytic performance of similar compounds towards various environmental applications . Furthermore, light-induced nitration pathways of phenols, including 2-(4-Nitrophenylamino)phenol, are important processes for the transformation of pesticide-derived secondary pollutants into toxic derivatives in surface waters and for the formation of phytotoxic compounds in the atmosphere .

properties

IUPAC Name

2-(4-nitroanilino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-12-4-2-1-3-11(12)13-9-5-7-10(8-6-9)14(16)17/h1-8,13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSRFMRBEMCQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenylamino)phenol

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